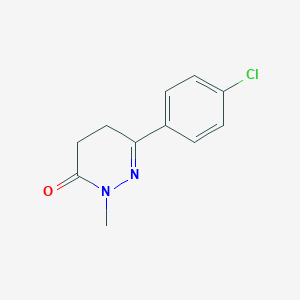

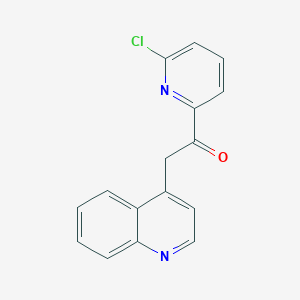

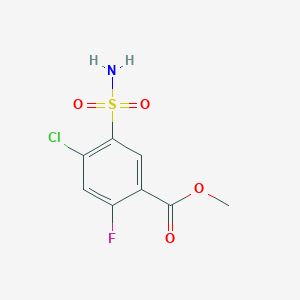

![molecular formula C12H4Br2N2O6S B8706967 2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE CAS No. 256937-42-5](/img/structure/B8706967.png)

2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE

Overview

Description

2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE is a chemical compound with the molecular formula C12H4Br2N2O6S and a molecular weight of 464.04 g/mol. It is a useful research compound, often utilized in various scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE typically involves a multi-step process. One common method includes the treatment of 2,8-dibromo-3,7-dinitrodibenzothiophene-5-oxide with an oxidizing agent such as sodium periodate or ruthenium (III) chloride in a heterogeneous solvent mixture (e.g., acetonitrile, carbon tetrachloride, and water) at temperatures ranging from 15-75°C. The reaction is monitored by thin-layer chromatography (TLC) until completion, yielding 2,8-dibromo-3,7-dinitrodibenzothiophene-5,5-dioxide as the isolated product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like sodium periodate or ruthenium (III) chloride.

Reduction: Reduction can be achieved using powdered iron, tin (II) chloride, zinc metal, or palladium on charcoal with hydrogen in alcoholic solvents such as methyl alcohol, ethyl alcohol, or propyl alcohol.

Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Sodium periodate, ruthenium (III) chloride.

Reducing Agents: Powdered iron, tin (II) chloride, zinc metal, palladium on charcoal with hydrogen.

Solvents: Acetonitrile, carbon tetrachloride, water, methyl alcohol, ethyl alcohol, propyl alcohol.

Major Products Formed

Oxidation: this compound.

Reduction: 2,8-Dibromo-5,5-dioxo-5H-5λ6-dibenzothiophene-3,7-diamine.

Scientific Research Applications

2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and materials.

Medicine: Research into its potential therapeutic uses and interactions with biological systems.

Industry: Utilized in the development of materials for electronic and optoelectronic applications.

Mechanism of Action

The mechanism of action of 2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE involves its interaction with molecular targets and pathways within a given system. For example, in the context of additive engineering for tin-based perovskite solar cells, the compound helps improve the structure and optoelectronic properties of the perovskite films by inhibiting the oxidation of Sn2+ and passivating grain boundary defects .

Comparison with Similar Compounds

Similar Compounds

2,8-Dibromodibenzothiophene: A double brominated derivative of dibenzothiophene, used as a building block for further synthesis.

3,7-Dibromodibenzothiophene 5,5-dioxide: Prepared by brominating dibenzothiophene 5,5-dioxide with N-Bromosuccinimide (NBS) in concentrated sulfuric acid.

3,7-Diamino-2,8-dimethyldibenzothiophene Sulfone: Contains similar structural features and is used in various chemical applications.

Properties

CAS No. |

256937-42-5 |

|---|---|

Molecular Formula |

C12H4Br2N2O6S |

Molecular Weight |

464.04 g/mol |

IUPAC Name |

2,8-dibromo-3,7-dinitrodibenzothiophene 5,5-dioxide |

InChI |

InChI=1S/C12H4Br2N2O6S/c13-7-1-5-6-2-8(14)10(16(19)20)4-12(6)23(21,22)11(5)3-9(7)15(17)18/h1-4H |

InChI Key |

OIJZZIYHKYBRHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3S(=O)(=O)C2=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

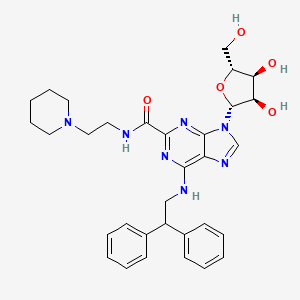

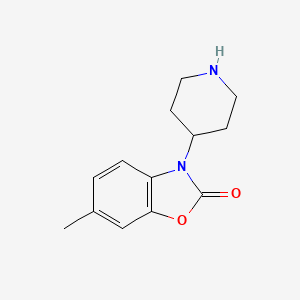

![10-phenyl-2,3,6,8-tetrahydro-7H-[1,4]dioxino[2,3-h][1,4]benzodiazepin-7-one](/img/structure/B8706905.png)

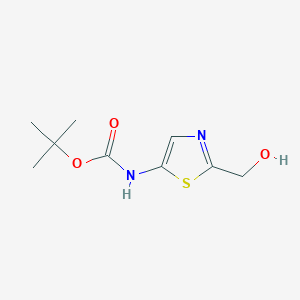

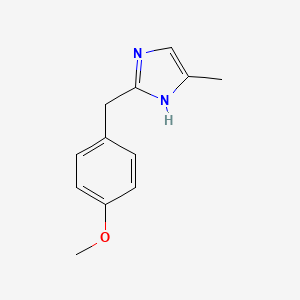

![1-Benzyl-7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8706907.png)

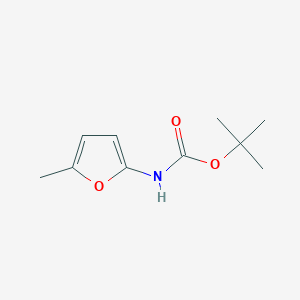

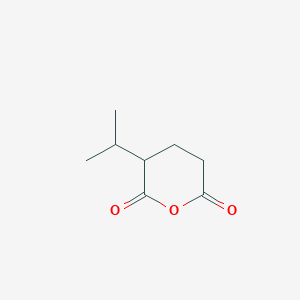

![4-Pyridinamine, N-[(2,6-difluorophenyl)methyl]-3-nitro-](/img/structure/B8706914.png)

![4-[2-Chloro-6-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B8706949.png)

![5,12-Dihydro-benzo[b]phenazine](/img/structure/B8706979.png)